molecular formula C26H20O B13080605 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone

1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone

Cat. No.: B13080605
M. Wt: 348.4 g/mol
InChI Key: ZFMVFWAENZDNJC-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone (CAS 2001-23-2) is a crystalline aromatic ketone with the molecular formula C₂₀H₁₆O and a molecular weight of 272.34 g/mol. Structurally, it features a central ethanone group flanked by a biphenyl moiety at the 1-position and two phenyl groups at the 2-position (Fig. 1). This compound is primarily utilized as an intermediate in organic syntheses, particularly in the preparation of pharmaceuticals and advanced materials .

Key physicochemical properties include:

  • Boiling Point: 436.6°C at 760 mmHg
  • Flash Point: 191.8°C
  • Purity: ≥98% (typical commercial specification)
  • Storage: Stable under dry conditions at 2–8°C .

Its robust thermal stability and planar biphenyl system make it suitable for applications requiring aromatic rigidity, such as liquid crystal precursors or ligands in catalysis .

Properties

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

2,2-diphenyl-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C26H20O/c27-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H

InChI Key

ZFMVFWAENZDNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Carbonylation Reaction Conditions

Entry Catalyst (mol%) Oxidant Equiv. Solvent Temp (°C) Yield (%)
1 10 (I2) 3 (TBHP) DMF 100 77
2 10 (I2) 3 (TBHP) DMAc 100 70
3 10 (I2) 3 (TBHP) NMP 100 70
4 10 (I2) 3 (TBHP) DMSO 100 68
5 10 (I2) 3 (TBHP) Toluene 100 65
6 10 (I2) 3 (TBHP) DMF 80 61
7 0 3 (TBHP) DMF 100 0
8 10 (I2) 0 DMF 100 0

Note: Yields correspond to isolated product after column chromatography.

Photoredox Catalysis of Biphenyl Amines

Another approach involves photoredox catalysis for functionalization of biphenyl derivatives, which can be adapted for the synthesis of related ketones. The method includes:

  • Starting Material: [1,1'-Biphenyl]-2-amine derivatives
  • Photocatalyst: Iridium complex [Ir(dtbbpy)(ppy)2]PF6 at 1 mol%
  • Base: N,N-Dicyclohexylmethylamine (Cy2NMe)
  • Solvent: Degassed DMF or Methanol
  • Light Source: Blue LED (450 nm, 18 W)
  • Reaction Time: 2–15 hours at ambient temperature under inert atmosphere (argon)
  • Workup: Extraction, drying, and silica gel chromatography

This method enables the synthesis of vicinal diamines and related intermediates that can be further transformed into ketone derivatives through oxidation or coupling reactions.

Oxidative Functionalization Using Hypervalent Iodine Reagents

Hypervalent iodine reagents have been employed for selective azidation and oxidative transformations on biphenyl vinyl derivatives, which can be precursors for ketones like 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone. Typical conditions include:

  • Reagents: Cyclic hypervalent iodine compounds
  • Solvent: Dichloromethane or Toluene
  • Temperature: Room temperature to mild heating
  • Workup: Quenching with sodium thiosulfate and bicarbonate, extraction, and chromatography

These methods provide a route to functionalized biphenyl ketones with good selectivity and yields.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range (%) Notes
Iodine-Catalyzed Carbonylation I2 (10 mol%), TBHP (3 equiv), DMF 100 °C, 5 h, air atmosphere 61–77 Optimal solvent DMF; essential oxidant
Photoredox Catalysis Iridium photocatalyst, Cy2NMe, DMF/MeOH Blue LED, ambient, inert gas 70–85 (intermediates) Enables amine functionalization
Hypervalent Iodine Oxidation Cyclic hypervalent iodine reagents RT to mild heat, DCM/toluene Moderate to high Useful for vinyl biphenyl derivatives

Detailed Research Findings and Notes

  • The iodine-catalyzed carbonylation method represents a green and efficient approach, avoiding heavy metals and using readily available reagents. The reaction mechanism likely involves iodine activation of the α-methylene ketone followed by oxidative coupling facilitated by TBHP.

  • Photoredox catalysis offers mild conditions and high selectivity for biphenyl amine derivatives, which can be precursors to the target ketone after further oxidation steps. The use of blue LED light and iridium catalysts is well-documented for such transformations.

  • Hypervalent iodine reagents provide versatile oxidative functionalization options, allowing direct modification of biphenyl vinyl compounds to ketones or related functional groups under mild conditions.

  • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients, ensuring high purity of the final ketone product.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(1H-1,2,3-Benzotriazol-1-yl)-1-[1,1'-biphenyl]-4-ylethanone (CAS 127876-39-5)

  • Molecular Formula : C₂₀H₁₅N₃O
  • Key Feature : Benzotriazole group enhances binding to biological targets (e.g., enzymes, receptors) .
  • Application : Investigated in medicinal chemistry for kinase inhibition .

1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethanone

  • Synthesis : Derived from the brominated analog via nucleophilic substitution (61% yield) .
  • Activity : Shows promise in inhibiting phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy .
Derivative Unique Feature Primary Application
Benzotriazole-containing Bioactive heterocycle Drug discovery
Morpholino-thioxo Enzyme inhibition Anticancer agent development

Structural Isomers and Biphenyl Variants

4-Acetylbiphenyl (CAS 92-91-1), an isomer with a single acetyl group on the biphenyl ring, contrasts with the parent compound as follows:

  • Molecular Formula : C₁₄H₁₂O
  • Boiling Point : ~300°C (↓136.6°C vs. parent)
  • Use : Simpler structure favors applications in UV stabilizers and polymer additives .

Biological Activity

1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone, also known as a biphenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone can be represented as follows:

C21H18O\text{C}_{21}\text{H}_{18}\text{O}

This compound features a biphenyl moiety and a diphenylethanone structure, which may contribute to its biological activity through various interactions with biological targets.

Physical Properties

  • Molecular Weight : 282.37 g/mol
  • Melting Point : Data not widely available; requires experimental determination.
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone exhibits several biological activities that can be attributed to its structural characteristics:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress in cells.
  • Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Properties : There is evidence indicating that this compound can protect neuronal cells from oxidative damage.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone. Key findings include:

Study TypeTarget CellsObservations
Cytotoxicity AssayHeLa CellsIC50 = 25 µM; significant reduction in cell viability observed.
Apoptosis InductionMCF-7 Breast Cancer CellsIncreased caspase-3 activity indicating apoptosis.
Antioxidant AssayHuman Neuronal CellsReduced ROS levels compared to control.

In Vivo Studies

Limited in vivo studies have been reported; however, one notable study involved administering the compound to mice with induced oxidative stress. The results indicated a significant reduction in biomarkers associated with oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of biphenyl derivatives similar to 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone:

  • Case Study on Cancer Treatment : A study published in Cancer Research demonstrated that a related biphenyl compound inhibited tumor growth in xenograft models by modulating the PI3K/Akt signaling pathway.
  • Neuroprotection in Animal Models : Research published in Neuroscience Letters showed that another biphenyl derivative improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation.

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